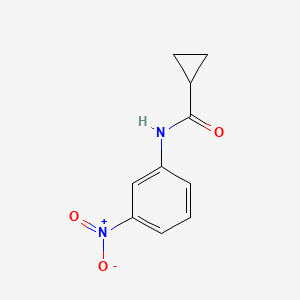

![molecular formula C16H14N2O2 B5578569 N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide and its derivatives typically involves the condensation of 2-aminophenol or its derivatives with aldehydes, carboxylic acids, nitriles, isocyanates, and aliphatic amines, utilizing microwave irradiation. This method stands out for its efficiency, offering a more effective interior heating mechanism by directly coupling microwave energy with the molecules involved in the reaction, leading to high-yield productions of benzoxazole derivatives (Özil & Menteşe, 2020).

Molecular Structure Analysis

Benzoxazole derivatives, including N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide, are characterized by the presence of the benzoxazole ring, a structure that has been shown to contribute to a wide range of biological activities. The molecular structure of these compounds often allows for selective interactions with various biological targets, making them potent candidates for pharmaceutical development (Tang, Tan, Chen, & Wan, 2022).

Chemical Reactions and Properties

The chemical properties of benzoxazole derivatives are significantly influenced by their molecular structure. These compounds can undergo various chemical reactions, including further functionalization of the benzoxazole ring, which can modify their pharmacological properties. The versatility of the benzoxazole scaffold allows for the synthesis of a wide array of derivatives with enhanced biological activities (Tang, Tan, Chen, & Wan, 2022).

Physical Properties Analysis

Benzoxazole derivatives are generally characterized by their solid state at room temperature and possess unique optical and electrical properties that have been explored for material science applications. The physical properties of these compounds, such as melting points, solubility, and crystallinity, can vary widely depending on the specific substituents present on the benzoxazole ring.

Chemical Properties Analysis

The chemical properties of N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide and related benzoxazole derivatives include their reactivity towards nucleophilic and electrophilic substitution reactions, which are central to their utility in organic synthesis. These properties are also crucial in determining their biological activity, as they influence the interaction of these compounds with biological targets. Benzoxazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects (Tang, Tan, Chen, & Wan, 2022).

Applications De Recherche Scientifique

Antinociceptive Activity

Derivatives of benzoxazolone, similar in structure to N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide, have been synthesized and evaluated for their antinociceptive (pain-relieving) activities. Compounds with certain substituents showed significant antinociceptive effects in various models, suggesting potential therapeutic applications for pain management (Önkol et al., 2004).

Anticonvulsant Activity

Research on hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, closely related to the chemical structure , demonstrated promising anticonvulsant properties. These compounds were synthesized as potential treatments for epilepsy, showing effectiveness in preclinical seizure models and exhibiting a favorable safety profile (Kamiński et al., 2016).

Matrix Metalloproteinase (MMP) Inhibition

Certain derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown potential in inhibiting MMPs, enzymes involved in tissue damage. These compounds could affect the inflammatory/oxidative process, highlighting their potential for developing new treatments for conditions involving tissue damage and inflammation (Incerti et al., 2018).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in white light emission. By doping these compounds into a polymer matrix at specific proportions, it's possible to achieve white-light emission with desirable chromaticity coordinates. This suggests applications in the development of white-light emitting devices (Lu et al., 2017).

Immunomodulating Activity

Compounds structurally related to N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide have been synthesized and shown to possess immunomodulating activity. These molecules can enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses, indicating potential for the development of new immunomodulatory therapies (Doria et al., 1991).

Propriétés

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-2-15(19)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIDSAUNIUPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)

![3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5578546.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![2-fluoro-6-methoxy-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5578581.png)